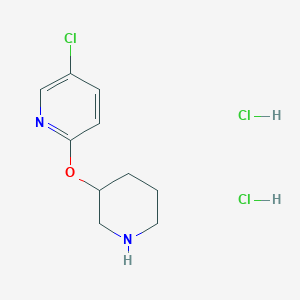

5-chloro-2-(piperidin-3-yloxy)pyridine 2HCl

Description

5-Chloro-2-(piperidin-3-yloxy)pyridine 2HCl is a pyridine derivative characterized by a chlorine substituent at the 5-position and a piperidin-3-yloxy group at the 2-position, forming a hydrochloride salt. The compound’s structure combines a heteroaromatic pyridine core with a secondary amine-containing piperidine ring, linked via an ether bond. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name |

5-chloro-2-piperidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.2ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;;/h3-4,6,9,12H,1-2,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHAZPFQJYJDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(piperidin-3-yloxy)pyridine 2HCl typically involves the reaction of 5-chloro-2-hydroxypyridine with 3-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(piperidin-3-yloxy)pyridine 2HCl can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the cleavage of the piperidine moiety.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-chloro-2-(piperidin-3-yloxy)pyridine 2HCl has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(piperidin-3-yloxy)pyridine 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

Several pyridine derivatives with chloro and alkoxy/aryloxy substituents are documented in the Catalog of Pyridine Compounds (2017). Key comparisons include:

Key Observations :

- Substituent Effects : The piperidin-3-yloxy group in the target compound provides a rigid, bicyclic structure that may enhance binding specificity compared to linear alkoxy chains (e.g., 2-hydroxyethoxy in ).

- Solubility : Hydrochloride salts (e.g., target compound and ) generally exhibit higher solubility in polar solvents than neutral analogs.

- Reactivity: Allyl () and chloromethyl () groups offer sites for further functionalization, whereas the target compound’s piperidine ring is more likely to engage in non-covalent interactions (e.g., hydrogen bonding).

Pharmacologically Active Chloro-Pyridines

Etoricoxib (5-chloro-2-[6-methylpyridin-3-yl]-3-[4-methylsulfonylphenyl]pyridine):

- Structure : Contains a methylsulfonylphenyl group critical for cyclooxygenase-2 (COX-2) inhibition.

- Activity : Demonstrates anti-inflammatory and analgesic properties .

- Comparison : The target compound lacks the sulfonylphenyl group but shares the 5-chloro-pyridine core. This suggests divergent targets; the piperidinyloxy group may favor interactions with amine receptors (e.g., serotonin or dopamine receptors) rather than COX-2.

Piperidinyloxy-Substituted Analogs

4-(Piperidin-3-yloxy)Pyrimidine Hydrochloride :

- Structure : Pyrimidine core with piperidin-3-yloxy group.

- The target compound’s pyridine core may offer better lipophilicity for CNS penetration .

5,5'-Dichloro-2,2'-Bipyridine :

- Structure : Two chloro groups on a bipyridine scaffold.

- Safety : Higher chlorine content correlates with increased toxicity risks (e.g., environmental persistence). The target compound’s single chloro substituent likely reduces such risks .

Biological Activity

5-Chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride is a synthetic compound notable for its significant biological activity, particularly as a selective agonist for the 5-hydroxytryptamine 1F (5-HT1F) receptor. This receptor plays a critical role in various neurological processes, including pain modulation and mood regulation, making this compound a valuable candidate in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 5-position with a chlorine atom and at the 2-position with a piperidin-3-yloxy group. The presence of the piperidine moiety enhances both its solubility and biological activity, which are essential for its pharmacological applications.

Research indicates that 5-chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride acts primarily as an agonist for the 5-HT1F receptor, which is implicated in several neurobiological functions. Its ability to inhibit neuronal protein extravasation suggests potential therapeutic applications in treating migraines and related disorders. The binding affinity and selectivity towards the 5-HT1F receptor are crucial for understanding its pharmacological profile and potential side effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals significant variations in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-(piperidin-4-yloxy)pyridine | Similar pyridine structure but with piperidin-4-yloxy | Different receptor activity profile |

| 4-Chloro-2-(piperidin-3-yloxy)pyridine | Chlorine at the 4-position instead of the 5-position | Altered pharmacodynamics due to position change |

| 2-Chloro-5-(piperidin-3-yloxymethyl)pyridine | Contains a methylene bridge between piperidine and pyridine | May exhibit different reactivity patterns |

These compounds illustrate how minor modifications in substitution patterns can significantly affect biological activity and chemical reactivity.

Case Studies and Research Findings

- Migraine Treatment : A study highlighted the efficacy of 5-chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride in reducing migraine symptoms by acting on the 5-HT1F receptor. This was evidenced by its ability to inhibit protein extravasation in neuronal tissues, suggesting its potential as a therapeutic agent for migraine relief .

- Neuropharmacological Implications : Additional research focused on the compound's interactions with other neurotransmitter systems, revealing insights into its broader biological implications. The selective activation of the 5-HT1F receptor may also influence mood regulation, presenting opportunities for further exploration in psychiatric conditions .

- Binding Affinity Studies : Interaction studies have demonstrated that this compound possesses a high binding affinity for the 5-HT1F receptor, which is critical for its therapeutic efficacy. These studies are essential for developing new drugs targeting similar pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.